N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2-(methylthio)benzamide
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Overview
Description
N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2-(methylthio)benzamide is a complex organic compound featuring a benzamide core substituted with a thiophene ring and a hydroxyethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2-(methylthio)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the synthesis of 2-(methylthio)benzoic acid, which is then converted to its corresponding acid chloride using thionyl chloride.
Introduction of the Thiophene Ring: The acid chloride is reacted with 2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethylamine in the presence of a base such as triethylamine to form the desired benzamide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2-(methylthio)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring and the methylthio group can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, targeting the carbonyl group of the benzamide.
Substitution: The hydroxyethoxy group can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides, in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones from the methylthio group, sulfoxides from the thiophene ring.
Reduction: Corresponding alcohols or amines from the reduction of the carbonyl group.
Substitution: Various ethers or esters depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2-(methylthio)benzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a candidate for probing enzyme activity and receptor binding.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to the presence of the thiophene ring.
Mechanism of Action
The mechanism by which N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2-(methylthio)benzamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The hydroxyethoxy group can form hydrogen bonds, while the thiophene ring can participate in π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2-(methylthio)benzamide: Unique due to the combination of a thiophene ring and a hydroxyethoxy group.
N-(2-(2-hydroxyethoxy)ethyl)-2-(methylthio)benzamide: Lacks the thiophene ring, potentially altering its chemical and biological properties.
N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide: Lacks the methylthio group, which may affect its reactivity and interactions.
Uniqueness
The presence of both the thiophene ring and the hydroxyethoxy group in this compound makes it unique
Properties
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]-2-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S2/c1-21-15-5-3-2-4-13(15)16(19)17-10-14(20-8-7-18)12-6-9-22-11-12/h2-6,9,11,14,18H,7-8,10H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNLFINDQKQWPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NCC(C2=CSC=C2)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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